N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide
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Overview
Description
N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide is a chemical compound characterized by the presence of a nitrophenyl group attached to a cyclopentanone ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide typically involves the reaction of 4-nitroaniline with cyclopentanone in the presence of a suitable catalyst. One common method involves the use of a base such as potassium carbonate to facilitate the nucleophilic addition of the amine to the carbonyl group of the cyclopentanone, followed by dehydration to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and appropriate solvents such as ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed, such as amino or thiol-substituted compounds.
Scientific Research Applications
N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A related compound with a nitro group attached to a phenol ring, used as a precursor in various chemical syntheses.
N-(4-nitrophenyl)acetamide: Another similar compound with an acetamide group instead of a cyclopentanone ring, used in organic synthesis.
Uniqueness
N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide is unique due to the presence of both a cyclopentanone ring and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
91559-38-5 |
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Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-oxocyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H12N2O4/c15-11-3-1-2-10(11)12(16)13-8-4-6-9(7-5-8)14(17)18/h4-7,10H,1-3H2,(H,13,16) |
InChI Key |
CEBVDXMFKOGGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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